![molecular formula C20H25N5 B8268183 4,4'-di-tert-butyl-N-cyano-[2,2'-bipyridine]-6-carboximidamide](/img/structure/B8268183.png)
4,4'-di-tert-butyl-N-cyano-[2,2'-bipyridine]-6-carboximidamide
Descripción general
Descripción
4,4'-di-tert-butyl-N-cyano-[2,2'-bipyridine]-6-carboximidamide is a useful research compound. Its molecular formula is C20H25N5 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Excited-State Properties and Photophysics
- Tuning Excited-State Properties : Research on platinum(II) diimine dithiolate complexes, including those with 4,4'-di-tert-butyl-2,2'-bipyridine, has explored their excited-state properties. This research is critical in understanding molecular design effects on chromophore properties (Cummings & Eisenberg, 1996).
Solar Energy and Dye-Sensitized Solar Cells
- Building Blocks for Solar Cells : Poly(bipyridine)ruthenium complexes with carboxylate anchor groups, including 4,4'-di-tert-butyl-2,2'-bipyridine derivatives, are key components in dye-sensitized solar cells. They play a crucial role in energy conversion efficiency (Schwalbe et al., 2008).
Luminescent Properties in Metal Complexes
- Luminescent Metal Complexes : Studies have been conducted on luminescent rhenium(I) N-heterocyclic carbene complexes containing 4,4'-di-tert-butyl-2,2'-bipyridine. Such complexes are significant for their potential in photoluminescent applications (Xue et al., 1998).
Antiproliferative Effects and DNA Binding
- Antiproliferative and DNA Binding : Research on dinuclear gold(III) compounds with bipyridyl ligands, including 4,4'-di-tert-butyl derivatives, has revealed their potential as cytotoxic and anticancer agents. Their binding properties with DNA and proteins are also a focus of study (Casini et al., 2006).
Electroluminescent Applications
- Iridium(III) Complexes for Electroluminescence : Enhanced luminescent iridium(III) complexes bearing 4,4'-di-tert-butyl-2,2'-bipyridine have been synthesized and studied for their potential use in light-emitting electrochemical cells (LEECs) (Ladouceur et al., 2011).
Propiedades
IUPAC Name |
4-tert-butyl-6-(4-tert-butylpyridin-2-yl)-N'-cyanopyridine-2-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5/c1-19(2,3)13-7-8-23-15(9-13)16-10-14(20(4,5)6)11-17(25-16)18(22)24-12-21/h7-11H,1-6H3,(H2,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZVYVQLBVTSLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)C2=NC(=CC(=C2)C(C)(C)C)C(=NC#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




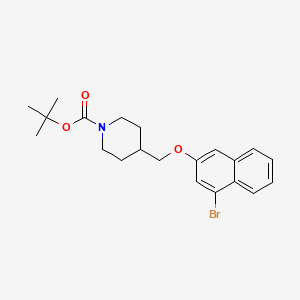
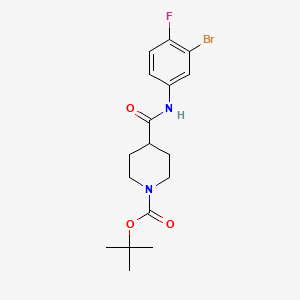
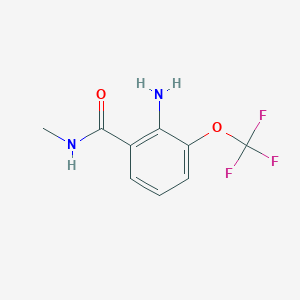
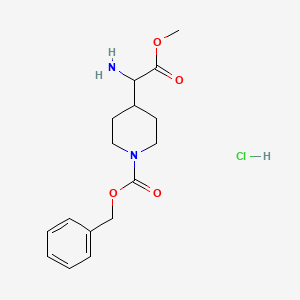
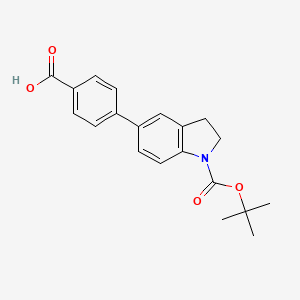
![2-chloro-N-{5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B8268148.png)
![(3E)-4-[2-(6-chloropyridin-2-yl)hydrazin-1-yl]-1,1,1-trifluorobut-3-en-2-one](/img/structure/B8268163.png)
![2-chloro-N-{5-[(2,6-difluorophenyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B8268166.png)
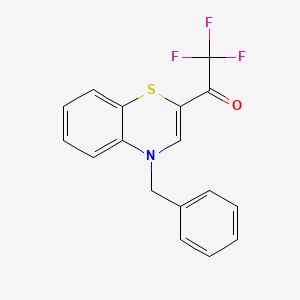
![2-[5-(dimethylamino)-1H-1,2,3,4-tetrazol-1-yl]acetic acid](/img/structure/B8268182.png)
![(2S)-N-{[2-methyl-4,6-bis(trifluoromethyl)pyridin-3-yl]methyl}pyrrolidine-2-carboxamide hydrochloride](/img/structure/B8268188.png)
![Ethyl 8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B8268193.png)
![Ethyl 6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B8268200.png)